molecular formula C8H4BrNO2 B13310140 6-Bromo-2,1-benzoxazole-3-carbaldehyde

6-Bromo-2,1-benzoxazole-3-carbaldehyde

Cat. No.: B13310140
M. Wt: 226.03 g/mol
InChI Key: SIZAFZAVYLLEHP-UHFFFAOYSA-N
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Description

6-Bromo-2,1-benzoxazole-3-carbaldehyde is an organic compound belonging to the class of benzoxazole derivatives. It is characterized by a benzoxazole ring substituted with a bromine atom at the 6th position and an aldehyde group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,1-benzoxazole-3-carbaldehyde typically involves the condensation of 2-aminophenol with an appropriate aldehyde under various reaction conditions. One common method involves using a pent-ethylene diammonium pentachloro bismuth catalyst at room temperature under solvent-free conditions . The reaction yields 2-aryl benzoxazole derivatives, including this compound, in good yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,1-benzoxazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: 6-Bromo-2,1-benzoxazole-3-carboxylic acid.

    Reduction: 6-Bromo-2,1-benzoxazole-3-methanol.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-2,1-benzoxazole-3-carbaldehyde has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive compounds with potential antibacterial, antifungal, and anticancer activities.

    Pharmaceutical Research: It serves as an intermediate in the development of new drugs targeting specific molecular pathways.

    Chemical Research: It is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Mechanism of Action

The mechanism of action of 6-Bromo-2,1-benzoxazole-3-carbaldehyde is primarily related to its ability to interact with specific molecular targets and pathways. The compound’s bromine atom and aldehyde group play crucial roles in its reactivity and binding affinity. It can inhibit the activity of certain enzymes and proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1H-indazole-3-carbaldehyde: Another brominated heterocyclic compound with similar structural features.

    6-Bromo-2,1-benzoxazole-3-carboxylic acid: An oxidized form of 6-Bromo-2,1-benzoxazole-3-carbaldehyde.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom and an aldehyde group makes it a versatile intermediate for various synthetic applications.

Properties

Molecular Formula

C8H4BrNO2

Molecular Weight

226.03 g/mol

IUPAC Name

6-bromo-2,1-benzoxazole-3-carbaldehyde

InChI

InChI=1S/C8H4BrNO2/c9-5-1-2-6-7(3-5)10-12-8(6)4-11/h1-4H

InChI Key

SIZAFZAVYLLEHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(ON=C2C=C1Br)C=O

Origin of Product

United States

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